Ethyl trisiloxane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl-methyl-bis(trimethylsilyloxy)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H26O2Si3/c1-9-14(8,10-12(2,3)4)11-13(5,6)7/h9H2,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLPWCQDWRYCGLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](C)(O[Si](C)(C)C)O[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H26O2Si3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80170518 | |
| Record name | Ethyl trisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80170518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17861-60-8 | |
| Record name | 3-Ethyl-1,1,1,3,5,5,5-heptamethyltrisiloxane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17861-60-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl trisiloxane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017861608 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl trisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80170518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trisiloxane, 3-ethyl-1,1,1,3,5,5,5-heptamethyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.104.899 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | Heptamethyl ethyl trisiloxane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYL TRISILOXANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZH1WJO5481 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis and Synthetic Methodologies for Ethyl Trisiloxane and Its Derivatives
Fundamental Synthetic Pathways for Trisiloxane Compounds
The synthesis of trisiloxanes, including ethyl trisiloxane, is achieved through several fundamental chemical reactions. These pathways allow for the construction of the core siloxane backbone and the introduction of various organic substituents. The primary methods include hydrosilylation, dehydrocoupling, and ring-opening polymerization, each offering distinct advantages for producing specific types of trisiloxane-containing materials.
Hydrosilylation Reactions in Trisiloxane Synthesis
Hydrosilylation is a versatile and widely employed method for the formation of silicon-carbon bonds. This addition reaction involves a hydrosilane (containing a Si-H bond) and an unsaturated compound, such as an alkene or alkyne. For the synthesis of this compound (specifically, 3-ethyl-1,1,1,3,5,5,5-heptamethyltrisiloxane), the reaction typically involves the addition of 1,1,1,3,5,5,5-heptamethyltrisiloxane (B126769) to ethylene (B1197577). chemicalbook.com
The general reaction is most often catalyzed by platinum-based complexes, with Karstedt's catalyst being a common choice. mdpi.comrsc.org This process is highly efficient for grafting a wide variety of functional groups onto a trisiloxane backbone. mdpi.comresearchgate.net For instance, functional surfactants are synthesized by reacting heptamethyltrisiloxane with allyl polyethers. mdpi.com Similarly, more complex derivatives, such as 1,1,3,3,5,5-Hexamethyl-1,5-bis[2-(5-norbornen-2-yl)ethyl]trisiloxane, are prepared via the hydrosilylation of a norbornene derivative, which introduces reactive groups for further polymerization. The reaction is also used to cap polymers with trisiloxane units, for example by reacting eugenol (B1671780) with heptamthis compound (HMTS), to create chain terminators for polymerization processes. bohrium.com
A typical hydrosilylation reaction scheme is as follows: (CH₃)₃Si-O-Si(CH₃)(H)-O-Si(CH₃)₃ + CH₂=CHR → (CH₃)₃Si-O-Si(CH₃)(CH₂CH₂R)-O-Si(CH₃)₃ (where R can be a simple alkyl group like H for ethylene, or a more complex functional group)
Dehydrocoupling Approaches for Trisiloxane Formation
Dehydrocoupling is a crucial method for forming the silicon-oxygen-silicon (Si-O-Si) bonds that constitute the siloxane backbone. This reaction involves the coupling of a hydrosilane (R₃SiH) and a silanol (B1196071) (R₃SiOH), releasing dihydrogen (H₂) as the only byproduct. rsc.org This pathway is distinct from hydrosilylation, as it builds the siloxane chain itself rather than adding organic side chains via C-Si bonds.
Various catalytic systems have been developed to promote this transformation with high selectivity and efficiency. rsc.org A copper-based system using Stryker's reagent ([(PPh₃)CuH]₆) has been shown to be highly chemoselective for Si-O/Si-H dehydrocoupling under mild conditions. rsc.org Gold catalysts have also been employed for the highly selective synthesis of hydrosiloxanes from silanols and di- or trihydrosilanes. acs.org In some cases, simple bases like sodium hydroxide (B78521) can catalyze the reaction between a silane (B1218182) and water to form siloxanes; for example, the reaction of diethylsilane (B7801327) with water can yield cyclic siloxanes, with trisiloxane being a major product. epo.org Lewis acids, such as tris(pentafluorophenyl)borane (B72294), are effective for the dehydrocoupling of hydrosilanes and phenols, a reaction that can be extended to the preparation of polyaryloxysilanes. acs.org
The selectivity of dehydrocoupling is critical, as the reaction between a dihydrosilanol and a dihydrosilane could theoretically yield multiple products, including linear or branched trisiloxanes. rsc.org Careful selection of the catalyst and reaction conditions is therefore essential to guide the reaction toward the desired product. rsc.org
Ring-Opening Polymerization in the Context of Trisiloxane-Containing Materials
Ring-Opening Polymerization (ROP) is a primary strategy for synthesizing high molecular weight polymers containing repeating trisiloxane units, rather than discrete small molecules. This method utilizes strained cyclic siloxane monomers, such as hexamethylcyclotrisiloxane (B157284) (D₃), which can be opened to form linear polysiloxane chains. mdpi.comnih.gov
The polymerization can be initiated by anionic, cationic, or organocatalytic systems. mdpi.comacs.org For example, organocatalytic ROP using strong organic bases like guanidines with water as an initiator can produce polysiloxanes with controlled molecular weights and narrow polydispersity. nih.gov This "living" polymerization allows for the synthesis of well-defined block copolymers and telechelic polymers by sequential monomer addition or by using functional end-capping agents. nih.govrsc.org Cationic ROP, which can be initiated by photoacid generators, provides temporal control over the polymerization process, minimizing side reactions like backbiting that can broaden the molecular weight distribution. acs.org
ROP is also a key reaction for materials synthesized from trisiloxane derivatives. For example, norbornene-functionalized trisiloxanes can undergo Ring-Opening Metathesis Polymerization (ROMP) to form cross-linked polymer networks with enhanced mechanical and thermal properties.
Catalysis in Trisiloxane Synthesis: Design and Efficiency
The choice of catalyst is paramount in directing the outcome of trisiloxane synthesis, influencing reaction rate, selectivity, and functional group tolerance. Different synthetic pathways rely on distinct classes of catalysts.
| Synthetic Pathway | Catalyst Class | Specific Examples | Key Design/Efficiency Features |
| Hydrosilylation | Platinum Complexes | Karstedt's Catalyst, Platinum divinyltetramethyldisiloxane complex. mdpi.com | High activity at low concentrations (ppm level). Efficiency can be affected by inhibitors or competing side reactions. Catalyst recycling is a key challenge. rsc.org |
| Dehydrocoupling | 3d/4d/5d Metal Complexes | Copper-based: Stryker's reagent ([(PPh₃)CuH]₆). rsc.org Gold-based: AuCl(PPh₃)/Phosphine. acs.org | Ligand design is crucial for selectivity. Bidentate ligands (e.g., xantphos) with gold catalysts promote selective formation of SiH-containing siloxanes. acs.org Copper systems offer a cost-effective alternative to precious metals. rsc.org |
| Dehydrocoupling | Lewis Acids / Bases | Tris(pentafluorophenyl)borane (B(C₆F₅)₃), Sodium Hydroxide (NaOH). epo.orgacs.org | B(C₆F₅)₃ is effective for hindered substrates but can be costly. rsc.orgacs.org Simple bases like NaOH are robust and inexpensive but may offer less chemoselectivity. rsc.orgepo.org |
| Ring-Opening Polymerization (ROP) | Organocatalysts | Guanidines (e.g., TMnPG), Amidines, Phosphazene bases. nih.govrsc.org | Strong Brønsted basicity is key for catalytic activity. nih.gov Offers a metal-free alternative, producing polymers with controlled structures. Efficiency depends on proton transfer capability. nih.gov |
| Ring-Opening Polymerization (ROP) | Cationic Initiators | Photoacid Generators (PAGs), Strong Brønsted acids (e.g., CF₃SO₃H). acs.org | PAGs allow for temporal control with light, reducing side reactions by forming tight ion pairs with the active species. acs.org Traditional strong acids can lead to broader polymer dispersity. acs.org |
The efficiency of these catalysts is a subject of ongoing research, with a focus on developing systems that are more cost-effective, environmentally benign (biocatalysis), and offer greater control over polymer architecture and molecular structure. rsc.orgappliedcatalysts.com
Optimization of Synthetic Parameters and Reaction Conditions
Optimizing synthetic parameters is critical for maximizing yield, purity, and cost-effectiveness in the production of this compound and its derivatives. Key variables include temperature, solvent, reactant stoichiometry, and reaction time.
Temperature: Reaction temperatures are highly dependent on the chosen synthetic route and catalyst. Hydrosilylation reactions are often conducted at moderately elevated temperatures, such as 60–80°C, to ensure a reasonable reaction rate. Dehydrocoupling reactions can proceed under mild conditions, sometimes at room temperature, depending on the catalyst's activity. rsc.org Polymerization temperatures are also carefully controlled; for instance, organocatalytic ROP of cyclotrisiloxanes is often performed around 30°C. nih.gov
Solvent: The choice of solvent can significantly impact reaction outcomes. Toluene is a common solvent for hydrosilylation. mdpi.com However, research into greener alternatives has shown that ionic liquids can be effective media for hydrosilylation, allowing for catalyst recycling and reuse. rsc.org Furthermore, conducting reactions in microreactor systems can intensify the process, leading to higher yields and better heat exchange compared to conventional batch reactions. rsc.org For some ROP systems, the solvent's dielectric constant can influence reaction kinetics and the prevalence of side reactions. acs.org
Stoichiometry and Concentration: The ratio of reactants is a critical parameter. In polymerization, the monomer-to-initiator ratio is used to control the final molecular weight of the polymer. nih.govacs.org In hydrosilylation, the stoichiometry of the silane to the alkene must be carefully managed to avoid side reactions and ensure complete conversion. Catalyst loading is typically low but must be optimized; too little catalyst results in slow or incomplete reactions, while too much can be uneconomical and lead to unwanted side reactions.
The following table summarizes typical optimized conditions for various synthetic approaches.
| Synthetic Method | Parameter | Optimized Condition/Finding |
| Hydrosilylation | System | Microreactors can offer higher yields than batch reactions. rsc.org |
| Hydrosilylation | Solvent | Toluene is common mdpi.com; Ionic liquids allow for catalyst recycling. rsc.org |
| Hydrosilylation | Temperature | Typically 60-80°C. |
| Dehydrocoupling | Catalyst System | Catalyst and ligand choice is crucial for selectivity between different siloxane products. rsc.orgacs.org |
| Dehydrocoupling | Purity | Minimizing water is often necessary to prevent competitive hydrolysis of reactants. acs.org |
| Ring-Opening Polymerization | Control | The monomer-to-initiator ratio is the primary control for polymer molecular weight. nih.gov |
| Ring-Opening Polymerization | Purity | Intensive removal of water from starting materials is necessary for controlled polymerization with organocatalysts. rsc.org |
Strategies for Functionalization and Derivatization of Trisiloxanes
The trisiloxane scaffold is a versatile platform for creating a wide array of functional materials through various derivatization strategies. These modifications are used to impart specific properties, such as surface activity, reactivity for polymerization, or improved thermal stability.
Functionalization via Hydrosilylation: This is the most common strategy for derivatization. Starting with a trisiloxane containing a reactive Si-H group, such as 1,1,1,3,5,5,5-heptamethyltrisiloxane, a vast range of functionalities can be introduced by reacting it with a terminal alkene. This has been used to synthesize:
Surfactants: By attaching polyether chains. mdpi.comresearchgate.net
Polymerizable Monomers: By adding groups like norbornene or oxetane (B1205548) hep.com.cn, which can then be polymerized via ROMP or UV-curing, respectively.
Polymer Modifiers: By creating eugenol-capped trisiloxanes that act as chain terminators in polycarbonate synthesis. bohrium.com
Functionalization of the Siloxane Backbone or Substituents: In addition to adding new groups, existing parts of the molecule can be modified.
Aryl Group Functionalization: Aryl trisiloxanes can undergo further reactions. A notable example is the copper-mediated conversion of an aryl trisiloxane to a fluoroarene, providing a pathway for late-stage fluorination. researchgate.netnih.gov
Post-ROP Modification: For polymers made via ROP, functional groups can be introduced by using a functionalized initiator or by terminating the living polymerization with a functional chlorosilane end-capping agent. nih.govrsc.org This allows for the precise placement of one or two different functional groups at the polymer chain ends, creating hemitelechelic or heterotelechelic polysiloxanes. rsc.org
Multi-step Synthesis for Complex Derivatives: More complex trisiloxane derivatives are often built through multi-step synthetic sequences. For example, sodium trisiloxane sulfonate surfactants are synthesized through a sequence of hydrosilylation followed by a sulfonation reaction. scilit.comresearchgate.net This highlights the modularity of trisiloxane chemistry, where different reaction types can be combined to achieve a target molecular architecture.
Advanced Characterization Techniques in Ethyl Trisiloxane Chemistry
Spectroscopic Analysis for Molecular Structure Elucidation
Spectroscopy is a cornerstone for determining the molecular structure of ethyl trisiloxane. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy provide detailed information about the atomic connectivity and functional groups present in the molecule.
NMR spectroscopy is an indispensable tool for the structural analysis of organosilicon compounds like this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular structure. savemyexams.com
¹H NMR: Proton NMR provides information on the hydrogen atoms within the molecule. For a compound such as 3-ethyl-1,1,1,3,5,5,5-heptamethyltrisiloxane, distinct signals are expected for the ethyl group protons (-CH₂- and -CH₃) and the methyl group protons attached to the silicon atoms (Si-CH₃). pressbooks.pub The integration of these signals confirms the ratio of different types of protons, while their splitting patterns reveal neighboring proton environments. pressbooks.pub
¹³C NMR: Carbon-13 NMR identifies all non-equivalent carbon atoms in the molecule. docbrown.info Each unique carbon environment produces a distinct peak, allowing for the confirmation of the carbon skeleton. orgchemboulder.com For this compound, separate signals would correspond to the carbons of the ethyl group and the methyl groups. researchgate.net
²⁹Si NMR: As the defining element of the siloxane backbone, silicon-29 (B1244352) NMR is particularly powerful for characterizing these compounds. It provides direct insight into the environment of the silicon atoms. researchgate.net In an this compound molecule, different signals can distinguish between the central silicon atom bonded to the ethyl group and the terminal trimethylsilyl (B98337) groups. researchgate.netoxinst.com
The following table summarizes the expected chemical shifts for 3-ethyl-1,1,1,3,5,5,5-heptamethyltrisiloxane.
| Nucleus | Group | Expected Chemical Shift (δ, ppm) | Notes |
| ¹H | Si-CH ₃ (terminal) | ~0.1 | A large singlet representing the 18 protons of the two trimethylsilyl groups. |
| Si-CH ₃ (central) | ~0.1 | A singlet for the 3 protons on the central silicon. | |
| Si-CH ₂-CH₃ | ~0.5 | A quartet coupled to the adjacent methyl protons. | |
| Si-CH₂-CH ₃ | ~0.9 | A triplet coupled to the adjacent methylene (B1212753) protons. | |
| ¹³C | C H₃-Si | ~1-2 | Signals for the methyl carbons attached to silicon. |
| Si-C H₂-CH₃ | ~8-10 | Signal for the methylene carbon of the ethyl group. | |
| Si-CH₂-C H₃ | ~7-9 | Signal for the methyl carbon of the ethyl group. | |
| ²⁹Si | (CH ₃)₃Si -O | ~5 to 10 | Chemical shift for the terminal silicon atoms. |
| -O-Si (CH₃)(Et)-O- | ~ -20 to -25 | Chemical shift for the central, substituted silicon atom. |
Note: Exact chemical shifts can vary depending on the solvent and other experimental conditions. universite-paris-saclay.fr
Infrared (IR) spectroscopy is a rapid and effective method for confirming the presence of key functional groups in a molecule. By measuring the absorption of infrared radiation, characteristic vibrational modes of chemical bonds can be identified. For this compound, IR spectroscopy is used to verify the integrity of the siloxane framework and the presence of the alkyl substituents. researchgate.net
Key characteristic absorption bands for this compound include:
Si-O-Si Asymmetric Stretching: A strong, broad band typically observed around 1000-1100 cm⁻¹, which is characteristic of the siloxane backbone.
Si-CH₃ Rocking and Symmetric Bending: Sharp bands are found around 800-840 cm⁻¹ and 1250-1260 cm⁻¹, respectively, confirming the presence of methyl groups attached to silicon.
C-H Stretching: Absorptions in the 2850-3000 cm⁻¹ region correspond to the stretching vibrations of the carbon-hydrogen bonds in the ethyl and methyl groups.
| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Intensity |
| Asymmetric Stretch | Si-O-Si | 1000 - 1100 | Strong, Broad |
| Symmetric Bend (Scissoring) | Si-CH₃ | 1250 - 1260 | Sharp, Medium |
| Rocking | Si-CH₃ | 800 - 840 | Strong, Sharp |
| Symmetric/Asymmetric Stretch | C-H (in alkyl groups) | 2850 - 3000 | Medium to Strong |
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, 29Si)
Chromatographic and Advanced Separation Methods
Chromatographic techniques are essential for separating components of a mixture, assessing purity, and analyzing the properties of polymers derived from this compound.
While this compound is a small molecule, it is often used as a monomer or chain-terminating agent in the synthesis of silicone polymers. Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for characterizing these resulting polymers. wikipedia.org GPC separates molecules based on their hydrodynamic volume in solution, allowing for the determination of the molecular weight distribution of a polymer sample. wikipedia.orgresearchgate.net
The key parameters obtained from a GPC analysis are:
Number Average Molecular Weight (Mₙ): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.
Weight Average Molecular Weight (Mₙ): An average that accounts for the contribution of larger molecules.
Polydispersity Index (PDI or Đ): The ratio of Mₙ to Mₙ (Đ = Mₙ/Mₙ), which indicates the breadth of the molecular weight distribution. lcms.cz A PDI of 1.0 signifies a monodisperse polymer where all chains have the same length.
GPC analysis of a silicone polymer might yield data similar to the hypothetical example below.
| Parameter | Value | Description |
| Mₙ ( g/mol ) | 4,850 | Number Average Molecular Weight |
| Mₙ ( g/mol ) | 7,600 | Weight Average Molecular Weight |
| PDI (Đ) | 1.57 | Polydispersity Index |
This data indicates a polymer with a range of chain lengths, as is typical for many polymerization processes. google.comlcms.cz
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with extremely high accuracy. amazonaws.com Unlike standard mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places. This precision allows for the calculation of a unique elemental formula, providing unambiguous confirmation of a compound's identity. researchgate.net
For this compound (C₉H₂₆O₂Si₃), HRMS can be used to:
Confirm the molecular ion peak corresponding to its exact mass.
Identify the elemental composition of fragment ions, aiding in the elucidation of the molecule's structure and fragmentation pathways under ionization. core.ac.uk
| Species | Formula | Calculated Exact Mass (Da) |
| Molecular Ion [M]⁺ | C₉H₂₆O₂Si₃ | 250.12406 |
| Fragment [M-CH₃]⁺ | C₈H₂₃O₂Si₃ | 235.09990 |
| Fragment [M-C₂H₅]⁺ | C₇H₂₁O₂Si₃ | 221.08425 |
Data calculated for the most abundant isotopes (¹H, ¹²C, ¹⁶O, ²⁸Si). nih.gov
Gel Permeation Chromatography (GPC) for Polymer Characterization
Microscopic and Morphological Characterization (e.g., Transmission Electron Microscopy (TEM))
When this compound is used as a surfactant or as a component in a multiphase system (e.g., an emulsion or a block copolymer), its influence on the material's morphology can be studied using microscopy techniques. Transmission Electron Microscopy (TEM) offers high-resolution imaging to visualize nanoscale structures. nih.gov
In the context of this compound chemistry, TEM can be used to characterize:
Aggregates in Solution: For amphiphilic this compound derivatives, TEM can reveal the size and shape of self-assembled structures like micelles or vesicles in a solution. researchgate.net
Emulsion Droplets: In cosmetic or agricultural formulations, TEM can be used to visualize the size distribution and stability of emulsion droplets stabilized by this compound-based surfactants.
Polymer Morphology: For block copolymers containing polysiloxane segments, TEM can show the phase-separated domains, providing insight into the material's solid-state microstructure. dntb.gov.ua
The analysis typically involves sample preparation techniques such as negative staining or cryo-sectioning to enhance contrast and preserve the native structure of the specimen for observation under the electron beam. nih.gov
Dynamic Light Scattering (DLS) for Studies of Aggregation Behavior
Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-destructive analytical technique widely employed to determine the size distribution profile of small particles and molecules in suspension. unchainedlabs.commdpi.com The technique is predicated on the principle of Brownian motion, the random movement of particles suspended in a fluid. mdpi.com When a laser beam illuminates these particles, the light they scatter fluctuates in intensity over time. These fluctuations are directly related to the particles' diffusion speed; smaller particles move more rapidly, causing faster fluctuations in scattered light intensity, while larger particles move more slowly, resulting in slower fluctuations. unchainedlabs.com By analyzing the time-dependent fluctuations of the scattered light, DLS can determine the translational diffusion coefficient of the particles, which is then used to calculate their hydrodynamic radius (R_h) via the Stokes-Einstein equation. mdpi.com
In the context of this compound and other related siloxane surfactants, DLS is an invaluable tool for investigating their self-assembly and aggregation behavior in aqueous solutions. nih.govacs.org Surfactant molecules, which are amphiphilic, have the ability to self-assemble into larger structures called micelles when their concentration in a solution reaches a specific threshold known as the Critical Micelle Concentration (CMC). horiba.com While individual surfactant monomers are typically too small for detection, the resulting micelles are large enough to be readily characterized by DLS. horiba.com Therefore, DLS is instrumental in studying the formation, size, and size distribution of these aggregates. acs.orgresearchgate.net
Research on various trisiloxane surfactants demonstrates the utility of DLS in elucidating their aggregation properties. Studies have shown that polyether-based trisiloxane surfactants typically form spherical or spheroidal aggregates in aqueous solutions. acs.orgacs.orgtandfonline.com The size and characteristics of these aggregates are influenced by the molecular structure of the surfactant, including the nature of the hydrophobic and hydrophilic groups. acs.org
For instance, investigations into a series of polyether-based siloxane surfactants revealed that modifying the alkyl group on the siloxane backbone affects aggregation. Replacing a methyl group with a longer alkyl chain, such as an ethyl group, was found to decrease the critical micelle concentration (CMC). acs.org DLS measurements confirm the presence of these aggregates and provide data on their hydrodynamic radii and polydispersity.
A study on nonionic amphiphilic silicone surfactants, including a trisiloxane-type structure, utilized DLS to measure the hydrodynamic radius (R_h) and size distribution of micelles at various concentrations and temperatures. acs.orgresearchgate.net The analysis of DLS data indicated the presence of oblate ellipsoidal micelles that exhibited growth as the temperature increased. acs.org
The following tables present research findings from DLS studies on various trisiloxane surfactants, illustrating the typical data obtained and the influence of molecular structure on aggregation behavior.
Interactive Data Table: DLS Analysis of Trisiloxane Surfactant Micelles
This table summarizes the hydrodynamic diameter of micelles formed by different trisiloxane surfactants as determined by Dynamic Light Scattering.
| Surfactant | Hydrophilic Group | Hydrophobic Moiety | Aggregate Shape | Average Hydrodynamic Diameter (nm) | Reference |
| Me-Si₃-EO₈ | Polyether | Mthis compound | Spherical | Variable, non-uniform size | acs.orgnih.gov |
| Cl-Si₃-EO₈ | Polyether | Chloro-terminated Trisiloxane | Spherical | Variable, non-uniform size | acs.orgnih.gov |
| F-Si₃-EO₈ | Polyether | Fluoro-terminated Trisiloxane | Spherical | Variable, non-uniform size | acs.orgnih.gov |
| Ph-Si₃-PG | Polyether | Phenyl-substituted Trisiloxane | Spheroidal | Variable, non-uniform size | tandfonline.com |
| Ph₂-Si₃-PG | Polyether | Diphenyl-substituted Trisiloxane | Spheroidal | Variable, non-uniform size | tandfonline.com |
| Si₃N-GA | Carbohydrate | Trisiloxane | Spherical Vesicles | - | nih.gov |
| Si₃N-LA | Carbohydrate | Trisiloxane | Spherical Vesicles | - | nih.gov |
Interactive Data Table: Influence of Temperature on Trisiloxane Micelle Size
This table shows the effect of temperature on the hydrodynamic radius (R_h) of a polyether-modified trisiloxane surfactant, demonstrating micellar growth with increasing temperature.
| Temperature (°C) | Concentration | Hydrodynamic Radius (R_h) (nm) | Micelle Shape | Reference |
| 30 | Above CMC | - | Oblate Ellipsoidal | acs.org |
| 45 | Above CMC | Increased | Oblate Ellipsoidal | acs.org |
| 60 | Above CMC | Further Increased | Oblate Ellipsoidal | acs.org |
Mechanistic Investigations of Trisiloxane Reactions and Transformations
Reaction Mechanisms in Hydrosilylation Processes
Hydrosilylation is a pivotal reaction in organosilicon chemistry, involving the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as a carbon-carbon double bond (C=C). mdpi.com This process is the primary method for synthesizing compounds like 3-ethyl-1,1,1,3,5,5,5-heptamethyltrisiloxane, which is formed by the hydrosilylation of ethylene (B1197577) with 1,1,1,3,5,5,5-heptamethyltrisiloxane (B126769). chemicalbook.com The reaction is typically catalyzed by transition metal complexes, and several distinct mechanisms have been elucidated. mdpi.com
The most widely accepted mechanism for platinum catalysts is the Chalk-Harrod mechanism . mdpi.com This catalytic cycle involves several key steps:
Oxidative Addition: The Si-H bond of the hydrosiloxane adds to the low-valent platinum(0) catalyst, forming a platinum(II) hydride-silyl complex. mdpi.com
Olefin Coordination: The alkene (e.g., ethylene) coordinates to the platinum center. mdpi.com
Migratory Insertion: The coordinated alkene inserts into the platinum-hydrogen bond. This step is typically regioselective, leading to an anti-Markovnikov product where the silicon attaches to the terminal carbon. mdpi.comgoogle.com
Reductive Elimination: The resulting alkyl-silyl platinum complex undergoes reductive elimination, releasing the final alkylsiloxane product (e.g., ethyl trisiloxane) and regenerating the platinum(0) catalyst. mdpi.com
While platinum catalysts are common, research has explored more earth-abundant metals, revealing alternative mechanistic pathways. Cobalt-based catalysts, for instance, are effective for hydrosilylation and can also operate under an inert atmosphere. google.com Manganese complexes have been shown to catalyze dehydrogenative silylation, a related process that can occur in parallel with hydrosilylation, proceeding through inner-sphere pathways. acs.org
Furthermore, metal-free catalytic systems have been developed. Lewis acids like tris(pentafluorophenyl)borane (B72294) can catalyze hydrosilylation via a mechanism that does not involve oxidative addition. Instead, the Lewis acid is thought to activate the silane (B1218182), generating an electrophilic silicon center that is then susceptible to nucleophilic attack by the alkene. rsc.org Another pathway involves the activation of the alkene molecule by a highly Lewis acidic catalyst, such as certain calcium complexes, which facilitates the subsequent attack by the Si-H bond. researchgate.net Side reactions, including alkene isomerization and dehydrogenative silylation, can compete with hydrosilylation, particularly with iron and cobalt group catalysts. mdpi.com
Table 1: Comparison of Catalytic Systems in Hydrosilylation Involving Trisiloxanes
| Catalyst Type | Proposed Mechanism | Key Features | Relevant Substrates/Products | Citations |
|---|---|---|---|---|
| Platinum Complexes | Chalk-Harrod | High catalytic activity; potential for side reactions. | Ethylene + Heptamethyltrisiloxane → this compound | mdpi.com |
| Cobalt Complexes | Pyridine di-imine ligand-based | Efficient catalysis with earth-abundant metal. | Silyl hydrides and unsaturated organic groups. | google.com |
| Manganese Complexes | Inner-Sphere Pathways | Can lead to dehydrogenative silylation in parallel. | Styrene derivatives and tertiary silanes. | acs.org |
| Lewis Acids (e.g., B(C₆F₅)₃) | Silane Activation (Frustrated Lewis Pair) | Metal-free; proceeds via an electrophilic silicon center. | Carbonyls, Alkenes. | rsc.org |
| Lewis Acids (e.g., Ca[Al(OR F)₄]₂) | Alkene Activation | Involves complexation of the olefin with the catalyst. | Aliphatic and aryl-substituted olefins. | researchgate.net |
Understanding Ring-Opening Metathesis Polymerization (ROMP) with Trisiloxane Monomers
Ring-Opening Metathesis Polymerization (ROMP) is a powerful chain-growth polymerization technique driven by the relief of ring strain in cyclic olefins. wikipedia.org While a simple this compound is not a monomer for this reaction, trisiloxanes functionalized with strained cyclic alkene groups, such as norbornene, are effective monomers. For example, 1,1,3,3,5,5-Hexamethyl-1,5-bis[2-(5-norbornen-2-yl)ethyl]trisiloxane can be polymerized via ROMP to create cross-linked silicone-based polymer networks.
The mechanism of ROMP is a well-established variant of olefin metathesis, typically initiated by organometallic catalysts like ruthenium-based Grubbs' catalysts. wikipedia.orgwikipedia.org The process unfolds as follows:
Initiation: The reaction begins with the coordination of the cyclic olefin (the norbornene group on the trisiloxane monomer) to the metal alkylidene catalyst. This is followed by a [2+2] cycloaddition between the monomer's double bond and the metal-carbon double bond of the catalyst. wikipedia.org
Intermediate Formation: This cycloaddition forms a highly strained, four-membered metallacyclobutane intermediate. wikipedia.orgwikipedia.org
Propagation: The metallacyclobutane intermediate undergoes a cycloreversion (or retro-[2+2] cycloaddition) to open the ring of the monomer. This relieves the ring strain and forms a new, longer metal alkylidene species, with the opened monomer now part of the polymer chain. This new alkylidene can then react with another monomer molecule, propagating the polymer chain. wikipedia.org
The use of difunctional monomers, like the bis(norbornenylethyl)trisiloxane, allows for the formation of cross-linked networks, which significantly enhances the mechanical properties and thermal stability of the final polymer material.
Table 2: Mechanistic Stages of ROMP with a Norbornenyl-Functionalized Trisiloxane Monomer
| Stage | Description | Intermediate Species | Driving Force | Citations |
|---|---|---|---|---|
| Initiation | The catalyst's metal alkylidene reacts with the monomer's C=C bond. | Metal alkylidene-olefin complex. | Coordination of olefin to metal center. | wikipedia.orgwikipedia.org |
| Intermediate Formation | A [2+2] cycloaddition forms a four-membered ring. | Metallacyclobutane. | Formation of sigma bonds. | wikipedia.orgwikipedia.org |
| Propagation | The metallacyclobutane ring opens, incorporating the monomer into the chain and regenerating a new metal alkylidene. | Linear polymer chain with a terminal metal alkylidene. | Relief of ring strain from the norbornene group. | wikipedia.org |
| Cross-linking | With difunctional monomers, the propagating chain can react with another polymer chain. | Cross-linked polymer network. | Formation of a stable, high-molecular-weight material. |
Interfacial Phenomena and Adsorption Mechanisms of Trisiloxane Surfactants
Trisiloxane-based surfactants, often featuring a compact hydrophobic trisiloxane "head" and a hydrophilic tail (e.g., a poly(ethylene oxide) chain), exhibit exceptional surface activity. researchgate.netmdpi.com Their defining characteristic is the ability to induce "superspreading," where an aqueous solution rapidly spreads over a hydrophobic surface. researchgate.netresearchgate.net This behavior is rooted in their unique molecular structure and adsorption mechanism at interfaces.
The mechanism of action involves the efficient adsorption of surfactant molecules at various interfaces (air/water, solid/water, and solid/air). acs.org The unique structure of trisiloxane surfactants, often described as "T-shaped" or "umbrella-like," allows them to pack very efficiently at the air/water interface. researchgate.netmdpi.com This packing minimizes the exposure of the hydrophobic siloxane part to water, leading to a dramatic reduction in surface tension to values as low as 21-22 mN/m. mdpi.comresearchgate.net
The process of superspreading on a hydrophobic substrate is understood as a consequence of the surfactant's ability to adsorb at the three-phase contact line (the advancing perimeter of the droplet). researchgate.net This adsorption significantly lowers both the air/aqueous and the solid/aqueous interfacial tensions, creating a large positive spreading coefficient, which is the thermodynamic driving force for wetting. researchgate.netresearchgate.net As the droplet spreads, the newly created interface is depleted of surfactant, but the rapid diffusion and adsorption of new surfactant molecules from the bulk solution or from surface aggregates maintains the positive spreading coefficient, allowing the process to continue. researchgate.netresearchgate.net Some studies suggest that surface aggregates at the liquid-air interface may act as reservoirs of surfactant molecules that facilitate this rapid spreading. researchgate.net
Attenuated Total Internal Reflection IR Spectroscopy (ATR-FTIR) studies have shown that trisiloxane surfactants effectively remove high-energy water molecules from a hydrophobic surface, which significantly reduces the solid/aqueous interfacial tension and enhances spreading. academicdirect.org The length of the hydrophilic chain (e.g., the number of ethylene oxide units) also plays a critical role; longer chains can lead to different adsorption behaviors and surface aggregate formation. researchgate.netacademicdirect.org
Table 3: Interfacial Properties and Mechanistic Aspects of Trisiloxane Surfactants
| Property | Mechanistic Explanation | Influencing Factors | Consequence | Citations |
|---|---|---|---|---|
| Low Surface Tension | Efficient packing of "umbrella-like" molecules at the air/water interface minimizes hydrophobic exposure. | Molecular structure (flexible Si-O-Si backbone), hydrophilic chain length. | Reduces surface tension to ~21 mN/m. | mdpi.comresearchgate.net |
| Superspreading | Adsorption at the droplet perimeter creates a positive spreading coefficient by lowering interfacial tensions. | Surfactant concentration, surface hydrophobicity, hydrophilic chain length. | Rapid wetting of hydrophobic surfaces. | researchgate.netresearchgate.net |
| Adsorption Mechanism | Removal of high-energy water from the solid/liquid interface; potential formation of surface aggregates acting as reservoirs. | Hydrophilic-lipophilic balance (HLB) of the surfactant. | Maintains a tension gradient that drives spreading. | researchgate.netacademicdirect.org |
| Dynamic Behavior | The rate of spreading is linked to the kinetics of surfactant adsorption at the newly formed interfaces. | Surfactant diffusion rate, presence of synergistic co-surfactants. | Sustained spreading over time. | researchgate.netacs.org |
Toxicological and Health Impact Research of Ethyl Trisiloxane
Toxicokinetics, Metabolism, and Distribution Studies
The toxicokinetics of ethyl trisiloxane, which covers its absorption, distribution, metabolism, and excretion, have been evaluated based on its physicochemical properties and toxicological studies. longdom.orgresearchgate.net Due to its relatively low molecular weight of 250.56 g/mol , it is anticipated that this compound can be absorbed across biological membranes. industrialchemicals.gov.au
While there was no evidence of absorption through the gastrointestinal tract in acute oral exposure studies, findings from a repeat-dose toxicity study indicated that absorption does occur via this route. industrialchemicals.gov.au Dermal absorption is expected to be low; studies on analogous substances like D4 suggest a dermal absorption rate of about 1%, as the majority of the applied dose tends to volatilize from the skin. industrialchemicals.gov.au Based on its physicochemical characteristics, uptake through the lungs is also considered possible. industrialchemicals.gov.au
The potential for this compound to accumulate in the body exists, given its log Kow is greater than 4. industrialchemicals.gov.au However, this bioaccumulation may be limited. industrialchemicals.gov.au Studies on similar linear siloxanes, such as hexamethyldisiloxane (B120664), suggest that this compound is likely to be extensively metabolized and excreted from the body. industrialchemicals.gov.au
In Vivo Toxicological Investigations
Acute Toxicity Profiling via Oral and Inhalation Routes
Studies in animal models have demonstrated that this compound has a low acute toxicity profile when administered orally or via inhalation. industrialchemicals.gov.au
Table 1: Acute Toxicity of this compound
| Route | Test Type | Species | Result | Conclusion |
|---|---|---|---|---|
| Oral | LD50 | Rat | >2000 mg/kg bw industrialchemicals.gov.augelest.com | Low toxicity industrialchemicals.gov.au |
| Inhalation | LC50 | Rat | >10 mg/L/4 hours industrialchemicals.gov.augelest.com | Low toxicity industrialchemicals.gov.au |
| Dermal | LD50 | Rat | >2000 mg/kg bw europa.eu | Low toxicity mst.dk |
Repeated Dose Toxicity Studies and Analysis of Systemic Effects
The systemic effects of repeated exposure to this compound were investigated in a 28-day oral toxicity study in rats, following OECD Guideline 407. industrialchemicals.gov.augazette.gc.ca In this study, a dose-dependent increase in liver weights was observed across all three tested dose groups. industrialchemicals.gov.au At the mid and high doses, these increases were above 10% but were not accompanied by a corresponding induction of liver enzymes. industrialchemicals.gov.au These changes in liver weight were considered to be adverse effects. industrialchemicals.gov.au
Based on the results of this study, a No-Observed-Adverse-Effect Level (NOAEL) was established. industrialchemicals.gov.au The NOAEL for this compound was determined to be 50 mg/kg bw/day. industrialchemicals.gov.aupaulaschoice.fr
Dermatological Sensitization and Irritation Potential
The potential for this compound to cause skin irritation and allergic skin sensitization has been assessed in animal studies. The results indicate a low potential for such dermatological effects.
In a skin irritation test using rabbits, the chemical was found to be non-irritating. industrialchemicals.gov.aumst.dk Furthermore, a skin sensitization study conducted in guinea pigs (adjuvant test) showed no evidence of sensitization. industrialchemicals.gov.aumst.dk The compound was also found to be only slightly irritating in rabbit eye tests. industrialchemicals.gov.au
Table 2: Dermatological Effects of this compound
| Test Type | Species | Result |
|---|---|---|
| Skin Irritation | Rabbit | Non-irritating industrialchemicals.gov.au |
| Skin Sensitization (Adjuvant Test) | Guinea Pig | No evidence of sensitization industrialchemicals.gov.au |
| Eye Irritation | Rabbit | Slightly irritating industrialchemicals.gov.au |
Reproductive and Developmental Toxicology Considerations
The potential for this compound to impact reproductive and developmental health has been a subject of regulatory interest. Concerns have been raised regarding its potential for reproductive and developmental toxicity. gazette.gc.carrma-global.org
In Canada, an assessment of 3-ethyl-1,1,1,3,5,5,5-heptamethyl-trisiloxane identified potential concerns related to reproductive and developmental toxicity when used in certain cosmetic products above specified concentrations. gazette.gc.ca This led to the issuance of a Significant New Activity (SNAc) notice to gather more toxicity information before new uses are permitted. gazette.gc.carrma-global.org The critical health effects of concern noted in similar assessments for other substances have included reproductive and developmental effects observed in laboratory animal studies. gazette.gc.ca
The European Union's GHS Hazard Labeling Codes also indicate that this compound is "suspected of damaging fertility". ewg.org Furthermore, some sources suggest clear evidence of endocrine disruption in at least one animal study, a factor that can be linked to reproductive and developmental effects. ewg.org
A summary of findings related to the reproductive and developmental toxicology of this compound is presented below:
| Endpoint | Finding | Source |
| Regulatory Assessment (Canada) | Potential for reproductive and developmental toxicity in certain cosmetic uses. gazette.gc.ca | Government of Canada |
| GHS Hazard Classification (EU) | Suspected of damaging fertility. ewg.org | EU GHS Hazard Labeling Codes |
| Endocrine Disruption | Clear evidence of endocrine disruption in at least one animal study. ewg.org | EU Endocrine Disrupters List |
It is important to note that a comprehensive understanding of the mechanisms by which this compound may affect reproduction and development requires further investigation. rutgers.edu
Impurity Profiling and Associated Toxicological Risks
The toxicological risk of a chemical substance can be influenced by the presence of impurities. For this compound, the purity is typically high, around 98%. industrialchemicals.gov.au However, the presence of even small amounts of impurities can be significant.
A full public report on this compound indicated the presence of non-hazardous impurities, specifically hexamethyldisiloxane and 1-ethyl-1,1,3,3,5,5,5-heptamethyltrisiloxane, at low concentrations. industrialchemicals.gov.au While these were classified as non-hazardous in this context, the potential for other, more hazardous impurities exists in different manufacturing processes. For instance, related siloxane compounds have been noted to contain impurities that are structurally similar and expected to have a similar hazard profile to the primary chemical. industrialchemicals.gov.au
The European Chemicals Agency (ECHA) notes that different compositions or impurity profiles can lead to different classifications of a substance. europa.eu Therefore, a thorough analysis of the impurity profile is crucial for a complete toxicological assessment.
Commonly identified non-hazardous impurities in one assessment of this compound are detailed in the table below:
| Impurity Name | CAS Number | Weight Percentage |
| Disiloxane, hexamethyl- | 107-46-0 | 0.13% industrialchemicals.gov.au |
| Disiloxane, 1-ethyl-1,1,3,3,5,5,5-heptamethyl- | Not specified | Not specified |
The potential for contamination with toxic impurities like cyclotetrasiloxane and cyclopentasiloxane is also a concern for some silicone-based ingredients. ewg.org
Risk Assessment Methodologies for Human Exposure, particularly via Consumer Products
Assessing the risk of human exposure to this compound from consumer products involves a multi-step process. nite.go.jp The general principle of risk assessment is to compare the potential exposure to the substance with the levels at which no adverse health effects are expected. nite.go.jp
Exposure Assessment:
Human exposure to this compound primarily occurs through the use of consumer products such as cosmetics and hair care items. ewg.orgcanada.ca The main routes of exposure are dermal contact and, to a lesser extent, inhalation. industrialchemicals.gov.au
Risk assessment methodologies for consumer product ingredients often rely on established models and guidance documents, such as those from the European Union (EU), the Soap and Detergent Association (SDA), and the Scientific Committee on Consumer Safety (SCCS). nite.go.jpmst.dk These models estimate the amount of a chemical a person might be exposed to from using a particular product. nite.go.jp
For this compound, risk assessments have considered various product categories and their usage patterns to calculate the Margin of Exposure (MOE). industrialchemicals.gov.au The MOE is a ratio of the No-Observed-Adverse-Effect-Level (NOAEL) to the estimated human exposure. A sufficiently high MOE provides confidence that the use of the substance in a product is safe.
A key factor in the risk assessment of this compound is its low dermal absorption. industrialchemicals.gov.au Studies on similar siloxanes, like D4, have shown that a significant portion of the applied dose volatilizes from the skin, with dermal absorption being as low as 1%. industrialchemicals.gov.au
Hazard Characterization:
The hazard characterization involves reviewing toxicological data to determine the potential adverse health effects. For this compound, a NOAEL of 50 mg/kg bw/day was established from a 28-day oral toxicity study in rats. industrialchemicals.gov.au This value is then used in the risk calculation.
Risk Characterization:
The final step is to bring together the exposure and hazard information to characterize the risk. nite.go.jp For this compound, risk assessments for various consumer product uses have generally concluded that the risk of adverse systemic effects is not considered unacceptable, as the calculated MOEs are greater than 100. industrialchemicals.gov.au This includes scenarios where a consumer might be exposed to multiple products containing the chemical. industrialchemicals.gov.au
International bodies and national authorities, such as those in Canada and the EU, continuously review and update risk assessment priorities and methodologies based on new scientific data. nvwa.nlcanada.ca
Advanced Applications and Functionalization Research
Polymer and Advanced Materials Science Applications
The incorporation of the trisiloxane moiety into polymer structures and material formulations offers significant advantages, leading to innovations in various fields of materials science.
The trisiloxane structure serves as a fundamental building block in polymer chemistry for creating a diverse range of silicone-based polymers and copolymers. While simple ethyl trisiloxane is primarily a non-reactive carrier, functionalized trisiloxanes are key monomers in polymerization reactions. cosmileeurope.euindustrialchemicals.gov.au The synthesis often involves hydrosilylation, where a silicon-hydrogen bond is added across a carbon-carbon double bond, or condensation reactions. hep.com.cn
For example, trisiloxane monomers containing reactive groups like (meth)acryloxy or vinyl functionalities can be copolymerized with other organic monomers to create materials with specific characteristics. google.com A notable example involves the synthesis of 1,1,3,3,5,5-hexamethyl-1,5-bis[(3-ethyl-3-methoxyoxetane)propyl]trisiloxane, a novel UV-curable oligomer, which demonstrates the integration of a trisiloxane backbone into a polymerizable system. hep.com.cn Another study details the creation of copolymers from a trisiloxane containing a 3-(meth)acryloxy-substituted (hydroxylcyclohexyl)ethyl group and hydrophilic monomers like N,N-dimethylacrylamide and 2-hydroxy-ethyl-methacrylate (HEMA). google.com These copolymers are designed for specific applications, such as biomedical devices, by combining the properties of both the siloxane and organic components. google.com
Table 1: Examples of Copolymers Synthesized from Functionalized Trisiloxanes
| Trisiloxane Monomer | Co-monomer(s) | Resulting Copolymer Type | Potential Application | Source |
|---|---|---|---|---|
| Trisiloxane with 3-(meth)acryloxy-substituted (hydroxylcyclohexyl)ethyl group | N,N-dimethylacrylamide, 2-hydroxy-ethyl-methacrylate (HEMA), N-vinylpyrrolidone | Silicone-hydrogel | Contact Lenses | google.com |
| 1,1,3,3,5,5-Hexamethyl-1,5-bis[2-(5-norbornen-2-yl)ethyl]trisiloxane | (Used in Ring-Opening Metathesis Polymerization - ROMP) | Cross-linked Polysiloxane | High-Performance Elastomers |
This compound is used as a carrier fluid and plasticizer in the formulation of silicone elastomers. specialchem.comgoogle.com More complex, functionalized trisiloxanes are integral to developing high-performance elastomers with enhanced mechanical properties. The incorporation of trisiloxane units into elastomer networks can significantly improve characteristics like tensile strength, elasticity, and thermal stability. For instance, foamed silicone elastomers can be formed from compositions that include an organohydrogensiloxane, which can be a trisiloxane, that cross-links with an organopolysiloxane. google.com
Research has shown that incorporating specific trisiloxanes, such as 1,1,3,3,5,5-Hexamethyl-1,5-bis[2-(5-norbornen-2-yl)ethyl]trisiloxane, into elastomer formulations leads to materials with superior durability and resistance to environmental degradation. These enhanced elastomers are suitable for demanding applications, including automotive seals and biomedical devices. Furthermore, the polymerization of silicone microemulsions, which can be formulated with trisiloxane surfactants, can produce transparent silicone elastomers. mcmaster.ca
In the field of nanotechnology, trisiloxane derivatives serve as matrix materials for the development of advanced nanocomposites. The compatibility of the siloxane structure with various nanoparticles facilitates the creation of hybrid materials with enhanced properties. researchgate.net Polysiloxane-based nanocomposites can be prepared through hydrolysis and condensation reactions of alkoxysilanes, grafting siloxane chains onto mineral layers. researchgate.net
When used as a matrix, the trisiloxane component can improve the thermal and mechanical stability of the composite material. researchgate.net Research involving nanocomposites made with a norbornene-functionalized trisiloxane and silica (B1680970) nanoparticles has demonstrated significant improvements in thermal stability, making these materials suitable for high-temperature applications like aerospace components. The nanofiller can also play a catalytic role in the behavior of the polymer matrix. researchgate.net
The low surface tension and good spreading qualities of siloxanes make them highly effective for creating anti-fogging surfaces. cosmileeurope.euresearchgate.net Trisiloxane-based surfactants can be used in water-based coatings that hydrophilize a hydrophobic surface, allowing water to spread uniformly into a thin film rather than forming light-scattering droplets (fog). researchgate.net
Coatings developed with functional trisiloxanes can exhibit excellent and durable anti-fog properties, which are crucial for eyewear, automotive applications, and transparent substrates. 3m.com The mechanism involves creating a hydrophilic surface that strongly adsorbs water vapor. researchgate.net Research into anti-fog coatings has explored various approaches, including the use of hydrophilic nanoparticles within a silane-based matrix and the development of copolymer films that combine hydrophilic segments with a stable siloxane structure. google.comresearchgate.net For example, a coating prepared from a waterborne polyacrylate modified with a silica sol precursor demonstrated good transparency and anti-fogging capabilities. researchgate.net
In high-precision manufacturing processes like nanoimprinting, mold release agents are critical for ensuring the clean separation of the mold from the replicated part. matec-conferences.orghenkel-adhesives.com Silicone-based materials are widely used for this purpose due to their low surface energy and non-stick properties. henkel-adhesives.comgoogleapis.com Semi-permanent release agents, which form a durable, cross-linked film on the mold surface, are particularly valuable as they allow for multiple release cycles before reapplication is needed. matec-conferences.orghenkel-adhesives.com
Research in this area includes the development of release agents from silanes and silicone oils. matec-conferences.org A study on UV nanoimprinting developed a release agent-free replica mold material, highlighting the drive for innovation in this field. matec-conferences.org Another approach involves using hyperbranched polymers as imprinting mold release agents, with one such material enabling the successful imprinting of features as small as 50-60 nm. While many commercial agents are silicone-based, the automotive industry often prefers silicone-free agents to avoid interference with subsequent painting or gluing operations. chemtrend.com
Table 2: Comparison of Silicone-Based Mold Release Agent Properties
| Property | Description | Relevance to Imprinting | Source |
|---|---|---|---|
| Low Surface Energy | Reduces adhesion between the mold and the substrate. | Essential for clean and easy release of the molded part. | henkel-adhesives.comgoogleapis.com |
| Chemical Inertness | Does not react with the molding material. | Prevents contamination and alteration of the molded product's surface. | googleapis.com |
| Thermal Stability | Withstands the temperatures of the molding process without degradation. | Ensures consistent performance across many cycles. | researchgate.net |
| Durability (Semi-Permanent) | Forms a resilient coating that lasts for multiple molding cycles. | Increases manufacturing efficiency and reduces downtime. | matec-conferences.orghenkel-adhesives.com |
Surface Modification for Anti-Fogging Coatings
Biomedical Applications of Trisiloxane Derivatives
The unique combination of properties of trisiloxane derivatives, including biocompatibility, high gas permeability, and low toxicity, makes them highly suitable for a range of biomedical applications. researchgate.net These compounds are investigated for use in advanced medical devices and drug delivery systems.
Trisiloxane derivatives are particularly prominent in the development of silicone hydrogels for contact lenses. google.com These materials combine the high oxygen permeability of silicones with the comfort of soft, water-absorbing hydrogels. Patents describe copolymers made from trisiloxanes containing (meth)acryloxy groups and hydrophilic monomers to produce these advanced contact lens materials. google.com The trisiloxane component is crucial for allowing oxygen to reach the cornea. google.com
In another biomedical application, the anti-fouling properties of trisiloxane-based materials are leveraged to prevent bacterial adhesion and biofilm formation on medical devices. Furthermore, the ability of certain functionalized trisiloxanes to form hydrogels makes them excellent candidates for controlled-release drug delivery systems. These hydrogels can encapsulate therapeutic agents and provide sustained release over extended periods, which is advantageous for various treatments.
Drug Delivery Systems and Controlled Release Formulations
Polyether-modified trisiloxane surfactants are utilized in the pharmaceutical sector to enhance drug delivery systems like emulsions and microemulsions. alibaba.com Their function is to improve the solubility and bioavailability of drugs that are hydrophobic, while also stabilizing the formulation to boost the drug's effectiveness. alibaba.com These surfactants are also incorporated into vaccine formulations to increase the stability and efficacy of the vaccine emulsions. alibaba.com In the medical field, polyether-modified trisiloxane is used in manufacturing medical devices and drug delivery systems due to its biocompatibility and chemical stability, allowing it to be compatible with human tissues. tis-silicone.com
Hydrogel Formation for Therapeutic Agent Encapsulation
Amino acid-modified trisiloxane surfactants have been developed that can aggregate into micelles in aqueous solutions. This characteristic makes them suitable for applications in fields such as biology and medicine, including for the encapsulation of therapeutic agents. google.com
Surfactant and Adjuvant Technologies
This compound and its derivatives are foundational to the development of a wide array of surfactant and adjuvant technologies. Their exceptional ability to lower surface tension and promote spreading makes them highly valuable in numerous industrial and agricultural applications.
Polyether-modified trisiloxanes are a significant class of surfactants known for their "super spreading" capabilities. cht-silicones.com The modification of the trisiloxane backbone with polyether chains allows for the creation of surfactants with a range of ionic properties to suit specific applications. researchgate.netresearchgate.net
Anionic Trisiloxane Surfactants: These surfactants possess excellent detergency and foaming capacity. They are often used in formulations where compatibility with cationic or amphoteric surfactants is required. alibaba.com
Cationic Trisiloxane Surfactants: Primarily used for their antimicrobial and conditioning properties, cationic trisiloxane surfactants have a positive charge, allowing them to bind to negatively charged surfaces. alibaba.com This makes them effective in agricultural applications for improving the adhesion of pesticides to plant surfaces. alibaba.compyosa.com
Nonionic Trisiloxane Surfactants: Characterized by their solubility in both oil and water, nonionic versions are versatile and can function over a wide pH range. alibaba.com They are excellent at creating stable emulsions and enhancing the spreading and wetting of formulations, making them ideal for agrochemical products. alibaba.comhitosil.com
Zwitterionic Trisiloxane Surfactants: These surfactants contain both positive and negative charges, making them highly adaptable. Zwitterionic siloxane surfactants have been studied for their potential in creating stable foams, which is relevant for applications like firefighting. dtic.mil
Gemini (B1671429) Trisiloxane Surfactants: Gemini surfactants consist of two surfactant molecules linked by a spacer. Glucosamide-based trisiloxane gemini surfactants have been synthesized and studied for their surface-active properties. acs.org Research has also been conducted on cationic gemini surfactants and their interaction with other surfactant types. acs.org
Table of Polyether-Modified Trisiloxane Surfactant Properties
| Surfactant Type | Key Properties | Primary Applications |
|---|---|---|
| Anionic | Excellent detergency, foaming capacity, compatibility with other surfactant types. alibaba.com | Formulations requiring mixed surfactant systems. alibaba.com |
| Cationic | Antimicrobial activity, conditioning properties, adhesion to negatively charged surfaces. alibaba.com | Agrochemicals (pesticide adhesion), personal care. alibaba.compyosa.com |
| Nonionic | Oil and water soluble, effective across a broad pH range, stable emulsion formation, enhanced spreading and wetting. alibaba.com | Agrochemicals (pesticides, fertilizers), industrial coatings. alibaba.comhitosil.com |
| Zwitterionic | Contains both positive and negative charges, adaptable, can create stable foams. dtic.mil | Firefighting foams, specialty formulations. dtic.mil |
| Gemini | Two linked surfactant molecules, unique surface activity. acs.orgacs.org | Advanced material science, specialized formulations. acs.org |
Trisiloxane surfactants are widely used as agricultural adjuvants to enhance the efficacy of pesticides, herbicides, fungicides, and other treatments. researchgate.nettis-silicone.com Their primary function is to dramatically lower the surface tension of water-based spray solutions, leading to "super spreading" and better coverage of plant surfaces, including waxy or hydrophobic leaves. researchgate.netxjysilicone.com
This improved wetting and spreading ensures a more uniform distribution of the active ingredients. researchgate.net At higher concentrations, these surfactants can increase the penetration of systemic pesticides into the plant tissue, leading to faster action and enhanced rainfastness, meaning the treatment is less likely to be washed off by rain. researchgate.net This allows for the use of reduced water volumes and potentially lower doses of pesticides, which can reduce environmental impact. researchgate.netxjysilicone.com The ability of silicone surfactants to enhance foliar absorption is a key factor in improving the efficiency of agricultural chemicals. xjysilicone.com
There is ongoing research into using siloxane-based surfactants, including trisiloxanes, as alternatives to per- and polyfluoroalkyl substances (PFAS) in firefighting foams. theic2.orgineris.fr PFAS, particularly PFOA and PFOS, have been historically used in aqueous film-forming foams (AFFF) but are persistent environmental contaminants with health concerns. theic2.orggogreenfire.com The development of fluorine-free foams is a priority to mitigate these issues. itrcweb.org
Siloxane surfactants are being investigated because their unique properties, such as high thermal stability and low surface tension, could make them effective in suppressing fires. dtic.mil Researchers are exploring different molecular structures, including attaching various tail groups like straight-chain siloxanes and trisiloxanes to different head groups to optimize foam stability and performance. theic2.org While the use of siloxanes in firefighting foams is still in the development stage, they represent a promising avenue for creating safer and more environmentally friendly alternatives. ineris.fr
Trisiloxane surfactants have shown potential as collector agents in mineral flotation, a process used to separate valuable minerals from ore. A novel trisiloxane surfactant, N-(2-aminoethyl)-3-aminopropyltrisiloxane (AATS), has been synthesized and tested for the flotation separation of scheelite from calcite and wolframite (B13744602) from calcite. researchgate.netacs.orgresearchgate.net
In these studies, AATS demonstrated excellent collection performance for the target minerals (scheelite and wolframite) and high selectivity against calcite over a wide pH range. researchgate.netacs.orgresearchgate.net The mechanism involves the electrostatic adsorption of the positively charged AATS molecule onto the negatively charged mineral surface, which increases the hydrophobicity of the mineral. researchgate.netacs.org This enhanced hydrophobicity improves the attachment of air bubbles to the mineral particles, allowing them to be floated and separated. acs.org This research suggests that trisiloxane-based collectors could offer a more efficient and selective approach in industrial mineral processing. researchgate.netnih.gov
Table of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| N-(2-aminoethyl)-3-aminopropyltrisiloxane (AATS) |
| Per- and polyfluoroalkyl substances (PFAS) |
| Perfluorooctanoic acid (PFOA) |
Research on Rheological Modification in Various Formulations
This compound is recognized for its significant role as a rheology modifier, primarily in cosmetic and personal care formulations. deascal.comcosmileeurope.eupaulaschoice.fr Its principal function is to control the viscosity—or the thickness and flow characteristics—of a product. deascal.com This ensures that formulations possess the desired consistency for optimal performance, stability, and sensory experience. seppic.com
In the context of cosmetic science, the rheological properties of a product are critical for consumer satisfaction. This compound helps to create a lightweight, non-greasy texture and allows for smooth, even application of products such as lotions, creams, and foundations. deascal.com As a member of the siloxane family, it has a low surface tension, which contributes to its excellent spreading qualities. cosmileeurope.eu Research in formulation science has focused on leveraging these attributes. By adjusting the concentration of this compound, formulators can finely tune the product's flow behavior, affecting everything from how it feels upon application to its stability in the container. deascal.comseppic.com Its use is integral to achieving a silky, non-tacky skin feel and ensuring the uniform distribution of active ingredients and pigments within a formulation. deascal.comspecialchem.com
The table below summarizes the researched effects of this compound as a rheology modifier in various formulations.
| Property Modified | Effect of this compound | Impact on Formulation | Relevant Formulation Types |
| Viscosity | Increases or decreases viscosity to achieve target consistency. cosmileeurope.eu | Optimizes product thickness for ease of handling and application. deascal.com | Creams, Lotions, Serums, Foundations deascal.com |
| Texture & Feel | Imparts a lightweight, silky, and non-greasy feel. deascal.com | Enhances the sensory experience and consumer appeal of the product. seppic.com | Moisturizers, Primers, Sunscreens deascal.comskinsort.com |
| Spreadability | Improves the ease and uniformity of application on a surface. cosmileeurope.eu | Ensures even coverage and a smooth finish. deascal.com | Foundations, Concealers, Sunscreens deascal.comskinsort.com |
| Stability | Can contribute to the stabilization of emulsions. | Helps prevent phase separation in products like creams and lotions. specialchem.com | Water-in-oil and oil-in-water emulsions. specialchem.com |
Electrochemical Applications (e.g., Electrolytes for Lithium Batteries)
Research has identified trisiloxane-based compounds as promising candidates for electrochemical applications, particularly as electrolytes in lithium batteries. acs.orgosti.govgoogle.com The unique properties of the flexible siloxane backbone, such as low energy bond rotations, contribute to low viscosity and thermal stability, which are highly desirable for electrolytes. osti.govgoogle.com
A significant area of investigation involves the functionalization of trisiloxane compounds with oligo(ethylene oxide) chains. acs.orgresearchgate.netresearchgate.net In one key study, researchers synthesized a series of electrolytes by attaching oligo(ethylene oxide) chains of varying lengths (-(CH₂CH₂O)n- where n = 2–7) to a trisiloxane core. acs.orgresearchgate.net These novel compounds were designed to combine the ion-solvating ability of polyethylene (B3416737) oxide (PEO) with the inherent flexibility and low viscosity of polysiloxanes. osti.gov
Upon being doped with lithium salts, these functionalized trisiloxanes demonstrated high ionic conductivity. acs.orgresearchgate.net The low viscosity of these compounds is a critical advantage, as it generally facilitates faster ion transport, which can lead to improved battery performance compared to more viscous polymer electrolytes. acs.orgosti.gov Furthermore, differential scanning calorimetry revealed that these electrolytes have very low glass-transition temperatures, a property associated with good performance at low operating temperatures. acs.orgresearchgate.net
The table below details the findings from research into these trisiloxane-based liquid electrolytes.
| Electrolyte Composition | Doping Salt | Ambient Temperature Ionic Conductivity (S cm⁻¹) | Key Findings |
| Trisiloxane-oligo(ethylene oxide) copolymers | Lithium bis(oxalato)borate (LiBOB) | 2 × 10⁻⁴ to 6 × 10⁻⁴ | High conductivity for a liquid "polymer" electrolyte. acs.orgresearchgate.net |
| Trisiloxane-oligo(ethylene oxide) copolymers | Lithium bis(trifluorosulfonyl) imide (LiTFSI) | 2 × 10⁻⁴ to 6 × 10⁻⁴ | Low viscosity contributes to high conductivity. acs.orgresearchgate.net |
| Polysiloxane-g-oligo(ethylene oxide) (cross-linked gel) | Lithium hexafluorophosphate (B91526) (LiPF₆) in EC/PC | Up to 3.92 × 10⁻³ | High conductivity in a gel polymer electrolyte (GPE) format with good electrochemical stability (up to 4.4 V). researchgate.net |
Theoretical and Computational Chemistry Studies on Ethyl Trisiloxane
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Hartree-Fock (HF))
Quantum chemical calculations are fundamental to predicting the behavior of ethyl trisiloxane. pku.edu.cn Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to solve the electronic Schrödinger equation, providing insights into the molecule's fundamental characteristics. gatech.edu DFT, in particular, is a widely used method for its balance of computational cost and accuracy in describing electron correlation. q-chem.com The Hartree-Fock method, while more approximate, serves as a foundational starting point for more complex calculations. pku.edu.cnlibretexts.org
Quantum chemical calculations can determine the most stable three-dimensional arrangement of atoms in this compound, known as its equilibrium geometry. pku.edu.cn These calculations can predict bond lengths, bond angles, and dihedral angles. For instance, calculations on similar siloxane compounds have been used to understand their structural features. researchgate.net The unique flexibility of the Si-O-Si bond in trisiloxanes allows for a variety of conformations, and computational methods can explore the potential energy surface to identify low-energy conformers. mdpi.com
Table 1: Predicted Molecular Geometry Parameters for this compound (Illustrative)
| Parameter | Predicted Value (DFT/B3LYP/6-31G*) |
|---|---|
| Si-O Bond Length | 1.65 Å |
| Si-C Bond Length | 1.88 Å |
| C-C Bond Length | 1.54 Å |
| Si-O-Si Bond Angle | 148° |
| O-Si-O Bond Angle | 110° |
Note: These are illustrative values and would need to be calculated specifically for this compound.
The conformation of the ethyl group relative to the trisiloxane backbone is a key area of investigation. Different rotational isomers (rotamers) will have varying energies, and computational analysis can determine the most stable conformations and the energy barriers between them. nih.gov
The electronic structure of a molecule governs its reactivity. pku.edu.cn Quantum chemical calculations provide detailed information about the distribution of electrons within this compound. This includes mapping the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scirp.org The energy and shape of these frontier orbitals are crucial for understanding how the molecule will interact with other chemical species. libretexts.orgresearchgate.net
A lower LUMO energy, for example, can indicate a higher susceptibility to nucleophilic attack. youtube.com Analysis of the charge distribution, often through methods like Mulliken population analysis, reveals the partial positive and negative charges on each atom, highlighting potential sites for electrostatic interactions. pku.edu.cn
Table 2: Illustrative Frontier Orbital Energies for this compound
| Orbital | Energy (eV) - Illustrative |
|---|---|
| HOMO | -9.5 |
| LUMO | 1.2 |
| HOMO-LUMO Gap | 10.7 |
Note: These are illustrative values. Actual values depend on the computational method and basis set used.
Computational chemistry is invaluable for studying the thermodynamics and kinetics of chemical reactions involving this compound. pku.edu.cn For example, the energetics of hydrosilylation reactions, a common process for siloxanes, can be modeled to understand reaction mechanisms and predict product selectivity. acs.orgacs.orgmdpi.com
DFT calculations can be used to determine the activation energies and reaction enthalpies for various transformation pathways, such as hydrolysis or oxidation. rsc.orgresearchgate.net This information helps in predicting the stability of the compound under different conditions and identifying the most likely degradation products. rsc.org
Electronic Structure Investigations (e.g., Frontier Orbitals, Charge Distribution)
Molecular Dynamics Simulations for Conformational Flexibility Studies
While quantum chemical calculations are excellent for static properties, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. mdpi.comnih.gov For a flexible molecule like this compound, MD simulations are essential for exploring its vast conformational space. frontiersin.orgplos.org
Computational Modeling of Reactivity and Regioselectivity
Computational models can predict not only if a reaction will occur but also where on the molecule it is most likely to happen (regioselectivity). DFT calculations, by mapping the electron density and frontier orbitals, can identify the most reactive sites on the this compound molecule. For instance, in a hydrosilylation reaction, modeling can predict whether the addition will occur at the alpha or beta position of a double bond. acs.orgmdpi.com
These models can also elucidate the detailed mechanism of a reaction, identifying transition states and intermediates. researchgate.net This level of detail is crucial for designing more efficient and selective chemical processes.
In Silico Approaches for Environmental Fate Prediction
In silico (computer-based) models are increasingly used to predict the environmental fate of chemicals, reducing the need for extensive and costly experimental testing. cir-safety.org For this compound, these models can estimate properties relevant to its environmental distribution and persistence.
Quantitative Structure-Activity Relationship (QSAR) models are a key tool in this area. nih.gov By correlating the chemical structure of this compound with its known properties and those of similar compounds, QSARs can predict its potential for bioaccumulation, biodegradation, and toxicity. For example, models like the Collaborative Acute Toxicity Modeling Suite (CATMoS) can provide predictions of acute oral toxicity. nih.gov These predictions are valuable for regulatory assessments and for identifying chemicals that may require more detailed environmental investigation.
Research Gaps, Challenges, and Future Perspectives
Need for Long-Term Environmental and Toxicological Data for Ethyl Trisiloxane
While some acute toxicity data for this compound is available, a significant gap exists in the understanding of its long-term environmental fate and toxicological effects. industrialchemicals.gov.autapchinghiencuuyhoc.vn Current assessments often rely on data from analogous siloxanes, which may not accurately reflect the specific behavior of this compound. industrialchemicals.gov.au The European Union Ecolabel program has noted the substance's persistence in the environment and its lack of anaerobic degradability. ewg.org
Key areas requiring further investigation include:
Chronic Toxicity: Studies on the long-term effects of exposure to this compound are limited. tapchinghiencuuyhoc.vn A 28-day oral toxicity study identified a No-Observed-Adverse-Effect Level (NOAEL), but the effects of repeated inhalation exposure remain unknown. industrialchemicals.gov.au
Bioaccumulation Potential: this compound has a high potential to bioconcentrate, as indicated by a calculated Bioconcentration Factor (BCF) of 6247. industrialchemicals.gov.au However, its actual bioaccumulation in various organisms and ecosystems needs to be empirically determined.
Environmental Persistence: The half-life of this compound in the air is estimated to be over 57 hours, suggesting a potential for long-range transport. industrialchemicals.gov.au Its degradation in soil and sediment is very slow, with half-lives potentially measured in years. mst.dk More comprehensive studies are needed to understand its persistence and breakdown products in different environmental compartments.
Endocrine Disruption: There is some concern about the potential for endocrine disruption, with some evidence of effects in animal studies. ewg.org However, the relevance of these findings to human health is still under debate. industrialchemicals.gov.au
A summary of available toxicological data is presented in the table below.
| Toxicity Test | Species | Route | Results |
| Acute Oral Toxicity | Rat | Oral | Low toxicity |
| Acute Inhalation Toxicity | Rat | Inhalation | Low toxicity |
| Dermal Irritation | Rabbit | Dermal | Non-irritating |
| Dermal Sensitization | Dermal | Non-sensitizing | |
| 28-Day Repeated Dose Oral Toxicity | Rat | Oral | NOAEL of 50 mg/kg bw/day |
Understanding Combined Exposure and Mixture Effects of Siloxanes
In real-world scenarios, organisms are exposed to a complex mixture of various siloxanes and other chemicals, not just isolated compounds. researchgate.netnih.gov The combined effects of these mixtures can be synergistic (greater than the sum of individual effects) or antagonistic (less than the sum of individual effects), making risk assessment based on single-substance data challenging. researchgate.netnih.gov
Research is needed to:
Identify and Quantify Siloxane Mixtures in the Environment: Comprehensive monitoring is required to determine the composition and concentrations of siloxane mixtures present in different environmental media and biological tissues.
Evaluate the Toxicity of Realistic Mixtures: Toxicological studies should be designed to assess the effects of environmentally relevant mixtures of siloxanes. nih.gov Studies on other chemical mixtures have shown that the biological effects of individual chemicals may not accurately predict the interactive effects of pollutants in a mixture. nih.gov
Investigate Mechanisms of Interaction: Understanding the mechanisms by which different siloxanes interact to produce synergistic or antagonistic effects is crucial for developing predictive models. researchgate.net
Development of Sustainable Synthesis and Recycling Strategies for Siloxane-Based Materials
The conventional synthesis of siloxanes involves energy-intensive processes with significant environmental costs, including the release of greenhouse gases. bgsu.edurubberworld.com Furthermore, the recycling of silicone and other siloxane-based materials is still in its early stages. bgsu.edugreenrosechemistry.com
Future research and development should focus on:
Green Synthesis Routes: Exploring more environmentally friendly methods for producing this compound and other siloxanes is essential. This includes the use of renewable feedstocks, less hazardous reagents, and more energy-efficient processes. mdpi.comresearchgate.net Some progress has been made in developing chlorine-free methods and utilizing bio-based sources like rice hull ash. mdpi.comresearchgate.net
Catalytic Depolymerization: Developing efficient catalytic methods for the depolymerization of silicone polymers back to their monomeric or oligomeric precursors offers a promising route for chemical recycling. bgsu.edunih.gov Recent research has explored room-temperature depolymerization techniques. rubberworld.combgsu.edu
Circular Economy Models: Establishing a circular economy for siloxane-based materials, where waste is minimized and materials are reused and recycled, is a key long-term goal. nih.govcsic.es This includes strategies for the chemical recycling of crosslinked silicone rubbers, which are particularly difficult to recycle. nih.gov
| Recycling Strategy | Description | Advantages | Challenges |
| Mechanical Recycling | Grinding thermoset silicone into a powder for use as a filler. | Simple process. | Often results in reduced mechanical properties of the new material. acs.org |
| Thermal Recycling | Burning to generate energy and recover fillers. | Energy recovery. | Energy-intensive and creates greenhouse gases. acs.org |
| Chemical Recycling (Depolymerization) | Breaking down polymers into monomers for repolymerization. | High-quality recycled material. nih.gov | Can require high temperatures, pressures, and produce by-products. greenrosechemistry.com |
Exploration of Novel Functionalization and Application Domains
The versatility of this compound and other siloxanes can be expanded through chemical modification, or functionalization, to create materials with tailored properties for new applications. researchgate.net
Areas for future exploration include:
Advanced Coatings and Adhesives: Functionalized trisiloxanes can be used to develop coatings with enhanced properties like hydrophobicity, chemical resistance, and anti-fogging capabilities.
Biomedical Applications: The biocompatibility of some siloxanes makes them candidates for use in biomedical devices, drug delivery systems, and tissue engineering. ontosight.ai For instance, trisiloxane-containing monomers have been developed for use in contact lenses to improve oxygen permeability and wettability. google.com
Nanotechnology: this compound and its derivatives can serve as matrix materials for nanocomposites, enhancing the properties of the final material for applications in areas like aerospace.
Surfactants and Emulsifiers: Polyether-modified trisiloxanes are used as surfactants in various applications, including agriculture. agchemaccess.com Further functionalization could lead to surfactants with improved performance and reduced environmental impact.
Refinement of Predictive Models for Environmental and Health Risks of Trisiloxanes
Predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, are valuable tools for assessing the potential risks of chemicals when empirical data is limited. researchgate.netfrontiersin.org However, the accuracy of these models for trisiloxanes needs to be improved.
Key areas for refinement include:
Expanding Training Datasets: The development of robust QSAR models requires large and diverse datasets of high-quality experimental data on the physicochemical properties, environmental fate, and toxicity of a wide range of trisiloxanes. nih.gov
Incorporating Mixture Effects: Current QSAR models typically focus on single substances. mdpi.com Future models need to be developed to predict the combined effects of siloxane mixtures.
Improving Mechanistic Understanding: A better understanding of the mechanisms of toxicity and environmental fate of trisiloxanes will enable the development of more mechanistically based and therefore more predictive models.
Validation and Uncertainty Analysis: Rigorous validation of predictive models against independent experimental data is crucial to establish their reliability. mdpi.com Furthermore, quantifying the uncertainty associated with model predictions is essential for their application in regulatory decision-making.
Q & A
Q. How can the "two-state" model of trisiloxane adsorption be refined to account for ethyl-substitution effects?
- Methodological Answer : Modify the reorientation-aggregation model by incorporating ethyl group steric parameters (e.g., van der Waals radii) into computational simulations. Validate with neutron reflectometry to measure molecular orientation at interfaces. Compare with methyl-substituted trisiloxanes to isolate alkyl chain effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
